molecular formula C4H4N2O B189419 3(2H)-Pyridazinone CAS No. 504-30-3

3(2H)-Pyridazinone

Cat. No. B189419
Key on ui cas rn: 504-30-3
M. Wt: 96.09 g/mol
InChI Key: AAILEWXSEQLMNI-UHFFFAOYSA-N
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Patent
US04734415

Procedure details

Using the procedure of this Example, reaction of 4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone and 4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone with bromine in acetic acid gives 6-[4-1H-imidazol-1-yl)phenyl]-2-methyl-3(2H)-pyridazinone (13e) and 2-(2-hydroxyethyl)-6-[4-1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone respectively (13f).
Name
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4](C2C=CC(N3C=CN=C3)=CC=2)=[N:3]1.OCC[N:23]1[C:28](=[O:29])[CH2:27][CH2:26][C:25](C2C=CC(N3C=CN=C3)=CC=2)=[N:24]1.BrBr>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][CH:4]=[N:3]1.[N:24]1[NH:23][C:28](=[O:29])[CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
Step Two
Name
4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=CC1=O
Name
Type
product
Smiles
N=1NC(C=CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04734415

Procedure details

Using the procedure of this Example, reaction of 4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone and 4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone with bromine in acetic acid gives 6-[4-1H-imidazol-1-yl)phenyl]-2-methyl-3(2H)-pyridazinone (13e) and 2-(2-hydroxyethyl)-6-[4-1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone respectively (13f).
Name
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4](C2C=CC(N3C=CN=C3)=CC=2)=[N:3]1.OCC[N:23]1[C:28](=[O:29])[CH2:27][CH2:26][C:25](C2C=CC(N3C=CN=C3)=CC=2)=[N:24]1.BrBr>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][CH:4]=[N:3]1.[N:24]1[NH:23][C:28](=[O:29])[CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
Step Two
Name
4,5-dihydro-2-(2-hydroxyethyl)-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=CC1=O
Name
Type
product
Smiles
N=1NC(C=CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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